Methyl 1,4-oxazepane-5-carboxylate

Übersicht

Beschreibung

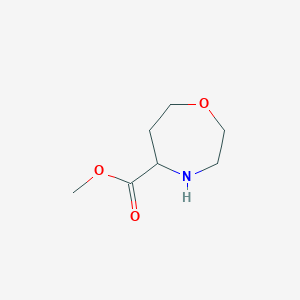

Methyl 1,4-oxazepane-5-carboxylate is a cyclic organic compound belonging to the oxazepane family. It has the molecular formula C7H13NO3 and a molecular weight of 159.19 g/mol . This compound is characterized by a seven-membered ring containing both nitrogen and oxygen atoms, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,4-oxazepane-5-carboxylate typically involves the cyclization of amino alcohols or related compounds. One common method includes the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . Another approach involves the use of polymer-supported homoserine, which reacts with nitrobenzenesulfonyl chlorides and 2-bromoacetophenones to yield N-phenacyl nitrobenzenesulfonamides. Cleavage from the polymer support and subsequent lactonization lead to the formation of 1,4-oxazepane derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic compound synthesis, such as the use of large-scale reactors and optimized reaction conditions, are likely applied to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1,4-oxazepane-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazepane derivatives.

Reduction: Reduction reactions can convert nitro groups to amines, enhancing the compound’s reactivity.

Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different functional groups into the oxazepane ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, potassium permanganate.

Reducing agents: Sodium borohydride, catalytic hydrogenation.

Substituting agents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted oxazepane derivatives, which can be further functionalized for specific applications .

Wissenschaftliche Forschungsanwendungen

Methyl 1,4-oxazepane-5-carboxylate has a wide range of scientific research applications:

Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.

Industry: Utilized in the development of novel materials and pharmaceuticals.

Wirkmechanismus

The mechanism of action of methyl 1,4-oxazepane-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Methyl 1,4-oxazepane-5-carboxylate can be compared with other similar compounds, such as:

Morpholine: Another six-membered ring containing nitrogen and oxygen, commonly used in pharmaceuticals and agrochemicals.

Piperazine: A six-membered ring with two nitrogen atoms, widely used in medicinal chemistry.

1,4-Dioxane: A six-membered ring with two oxygen atoms, used as a solvent and stabilizer.

The uniqueness of this compound lies in its seven-membered ring structure, which imparts distinct chemical and biological properties compared to the six-membered analogs .

Biologische Aktivität

Methyl 1,4-oxazepane-5-carboxylate is a heterocyclic compound characterized by a seven-membered ring containing nitrogen and oxygen atoms. Its structural features, particularly the presence of a methyl ester group at the carboxyl position, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential pharmaceutical applications, mechanisms of action, and comparative studies with related compounds.

Structural Characteristics

This compound has a molecular formula of and a molecular weight of approximately 159.19 g/mol. The compound is classified under the oxazepane family due to its unique ring structure, which influences its reactivity and biological interactions. The chiral nature of the compound allows for distinct stereochemical properties that can affect its pharmacological profile.

Biological Activities

Research has indicated that this compound and its derivatives exhibit significant biological activities:

- Anticancer Activity : Studies have shown that derivatives of oxazepanes can act as inhibitors in various biological pathways related to cancer cell proliferation. For instance, modifications at the nitrogen or carboxyl positions have enhanced efficacy against targets such as MDM2, a protein involved in tumor suppression .

- Anticonvulsant Properties : Compounds with a 1,4-oxazepane scaffold have been reported to possess anticonvulsant properties, making them potential candidates for treating epilepsy and other neurological disorders .

- Antifungal and Anti-inflammatory Effects : Some studies suggest that these compounds may also exhibit antifungal properties and could be beneficial in managing inflammatory conditions .

The mechanisms through which this compound exerts its biological effects often involve interactions with key proteins and enzymes:

- Protein Binding Studies : Docking studies have been conducted to predict how this compound binds to target proteins like MDM2. These studies help elucidate the compound's mechanism of action and guide further modifications to improve binding affinity and selectivity.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared to other compounds within the oxazepane class. The following table summarizes some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 1,4-oxazepane-2-carboxylate | Similar ring structure but different carboxyl position | Potentially different biological activity due to positional effects |

| tert-butyl 6-amino-6-methyl-1,4-oxazepane-4-carboxylate | Contains an amino group and tert-butyl substituent | Enhanced solubility and potential for varied reactivity |

| tert-butyl 5-methyl-6-oxo-1,4-oxazepane-4-carboxylate | Features an oxo group instead of an amino group | Different reactivity patterns due to carbonyl presence |

The unique arrangement of functional groups in this compound significantly influences its chemical behavior and biological interactions compared to these similar compounds.

Case Studies

Several case studies highlight the potential applications of this compound in medicinal chemistry:

- MDM2 Inhibition : A study focused on synthesizing derivatives that inhibit MDM2 showed promising results in reducing tumor cell viability in vitro. Modifications at the nitrogen position were found to enhance binding affinity significantly .

- Anticonvulsant Activity : Research on various oxazepane derivatives demonstrated their effectiveness in animal models of epilepsy, indicating potential therapeutic applications for seizure disorders .

- Antifungal Testing : In vitro tests against fungal strains revealed that certain derivatives exhibited strong antifungal activity, suggesting their utility in developing new antifungal agents .

Eigenschaften

IUPAC Name |

methyl 1,4-oxazepane-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-10-7(9)6-2-4-11-5-3-8-6/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDMGMAWGOGVCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1779649-65-8 | |

| Record name | methyl 1,4-oxazepane-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.